2,6-DiaMinopurine Hydrate

Vue d'ensemble

Description

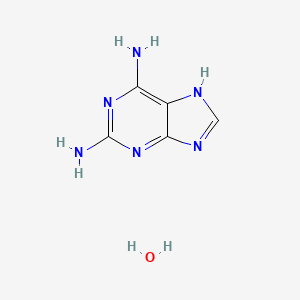

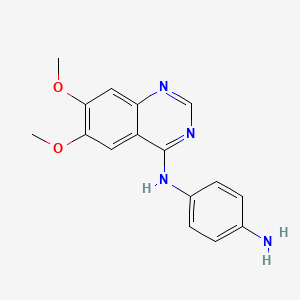

2,6-Diaminopurine (2,6-DAP), also known as 2-aminoadenine, is a compound that was once used in the treatment of leukemia . It is found instead of adenine (A) in the genetic material of some bacteriophage viruses . It has been suggested that 2,6-diaminopurine and related organic molecules may have been formed extraterrestrially in outer space .

Synthesis Analysis

A simple, postsynthetic strategy for the synthesis of oligonucleotides containing 2,6-diaminopurine nucleotides and 2-aminoadenine conjugates using 2-fluoro-6-amino-adenosine has been reported . This strategy allows the introduction of 2,6-diaminopurine and other 2-amino group-containing ligands .Molecular Structure Analysis

2,6-Diaminopurine can form three hydrogen bonds with thymidine in DNA and uridine in RNA, enhancing duplex stability . NMR and circular dichroism studies showed that a duplex between DNA modified with 2,6-diaminopurine and complementary RNA adopts the A-form conformation .Chemical Reactions Analysis

The strongly electronegative 2-fluoro deactivates 6-NH2, obviating the need for any protecting group on adenine, and simple aromatic nucleophilic substitution of fluorine makes reaction with aqueous NH3 or R-NH2 feasible at the 2-position .Physical And Chemical Properties Analysis

2,6-Diaminopurine has a molar mass of 150.145 g·mol−1 and appears as a white to yellow crystalline powder . It has a density of 1.743 g/cm3 and a melting point of 117 to 122 °C . Its solubility in water is 2.38 g/L at 20 °C .Applications De Recherche Scientifique

Transcriptional Regulation

2,6-Diaminopurine (DAP) has been identified as a naturally occurring adenine analog used by bacteriophages instead of adenine in their genetic material. Research has shown that DAP exhibits significant inhibitory effects on transcription mediated by both T7 RNA polymerase and human RNA polymerase II without mutagenic consequences. This suggests a potential role for DAP in transcriptional regulation, as well as in transcription-coupled nucleotide-excision repair mechanisms in human cells, providing insights into its biological functions and possible applications in gene expression studies (Ying Tan et al., 2022).

Microbial Synthesis

2,6-Diaminopurine nucleosides, used as pharmaceutical drugs or prodrugs against cancer and viral diseases, can be synthesized efficiently via transglycosylation using bacterial whole cells as biocatalysts. This microbial synthesis approach offers a green and sustainable method for producing 2,6-Diaminopurine nucleosides, highlighting the compound's significance in the pharmaceutical industry (R. Médici, E. Lewkowicz, & A. Iribarren, 2006).

Photocatalytic CO2 Reduction

Research incorporating 2,6-Diaminopurine (DP) into the structure of polymeric carbon nitride (PCN) for photocatalytic CO2 reduction under visible light irradiation demonstrates the potential of DP-modified PCN in enhancing photocatalytic activity. This application is particularly relevant for environmental remediation and sustainable energy production, showing how DP can improve the efficiency and selectivity of photocatalytic processes for generating valuable products from CO2 (A. Hayat et al., 2019).

Copper Corrosion Inhibition

In the context of biological applications, the biocompatibility of 2,6-Diaminopurine and its derivatives makes them suitable for use as corrosion inhibitors for copper in simulated body fluids, such as artificial blood plasma. This application is crucial for ensuring the safe use of copper in biomedical devices and implants, where controlling copper release is essential for patient safety (M. Mihajlovic et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7H-purine-2,6-diamine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6.H2O/c6-3-2-4(9-1-8-2)11-5(7)10-3;/h1H,(H5,6,7,8,9,10,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKADKJJNEZZNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-DiaMinopurine Hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1645409.png)

![4-[6-(Trifluoromethyl)pyrid-2-yl]-1,2,3,6-tetrahydropyridine](/img/structure/B1645419.png)

![5-Ethyl-4-oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1645420.png)